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molecular formula C7H2BrF3O2 B2404307 3-Bromo-2,5,6-trifluorobenzoic acid CAS No. 118829-12-2

3-Bromo-2,5,6-trifluorobenzoic acid

Cat. No. B2404307
M. Wt: 254.99
InChI Key: IKADJZHHXKPMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780468

Procedure details

n-Butyl lithium (2.6M in hexanes, 32 mL, 84 mmol) was added over 10 minutes to a solution of diisopropylamine (8.89 g, 88 mmol) in THF (80 mL) stirred under N2 at 0° C. After a further 10 minutes at 0°, the solution was transferred by catheter over 40 minutes to a solution of 2,4,5-trifluorobromobenzene (16.88 g, 80 mmol) in THF (200 mL) stirred under N2 at -78°. After a further 15 minutes the solution was blown through a catheter over ≈2 minutes onto a slurry of CO2 (≈200 mL) in ether (400 mL) with vigorous stirring. When the CO2 evaporated the slurry was washed with dilute HCl (1M, 200 mL) and water (100 mL). The organic phase was extracted with dilute NaOH (0.5M, 2×100 mL). The aqueous phase was washed with ether (100 mL) and made acidic (12N HCl, 9 mL). The aqueous phase was extracted with ether (2×100 mL), and the combined organic phases were washed with water (100 mL), saturated brine (100 mL) and dried (MgSO4) The solvent was removed under reduced pressure to give 3-bromo-2,5,6-trifluorobenzoic acid (17.25 g, 84.5%) as white microcrystalline needles; mp 114°-6° (sublimation). Nmr (CDCl3) δ 10.73 (1H, s, OH), 7.54 (1H, d of t, Jd =6 Hz, Jt =9 Hz aromatic).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
16.88 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[C:18]([F:20])[C:17]([F:21])=[CH:16][C:15]=1[Br:22].[C:23](=[O:25])=[O:24]>C1COCC1.CCOCC>[Br:22][C:15]1[C:14]([F:13])=[C:19]([C:18]([F:20])=[C:17]([F:21])[CH:16]=1)[C:23]([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.89 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.88 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under N2 at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred under N2 at -78°
CUSTOM
Type
CUSTOM
Details
When the CO2 evaporated the slurry
WASH
Type
WASH
Details
was washed with dilute HCl (1M, 200 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with dilute NaOH (0.5M, 2×100 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (2×100 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with water (100 mL), saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) The solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C(=C(C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.25 g
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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